4-chloro-2,3-dihydro-1H-inden-2-ol
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Overview
Description
4-chloro-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H9ClO. It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom and a hydroxyl group attached to the indene ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-ol typically involves the chlorination of 2,3-dihydro-1H-indene followed by hydroxylation. One common method involves the reaction of 2,3-dihydro-1H-indene with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom. The resulting 4-chloro-2,3-dihydro-1H-indene is then subjected to hydroxylation using a reagent like sodium hydroxide or hydrogen peroxide to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or Grignard reagents (RMgX) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-chloro-2,3-dihydro-1H-inden-2-one, while substitution with an amine can produce 4-amino-2,3-dihydro-1H-inden-2-ol .
Scientific Research Applications
4-chloro-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,3-dihydro-1H-inden-1-ol
- 4-chloro-2,3-dihydro-1H-inden-2-one
- 2-chloro-2,3-dihydro-1H-inden-1-ol
Uniqueness
4-chloro-2,3-dihydro-1H-inden-2-ol is unique due to the specific positioning of the chlorine and hydroxyl groups on the indene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the hydroxyl group at the 2-position can enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2172073-99-1 |
---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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